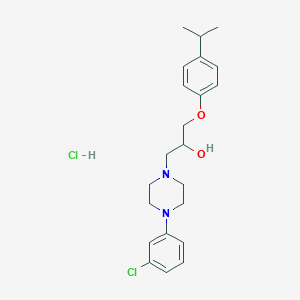

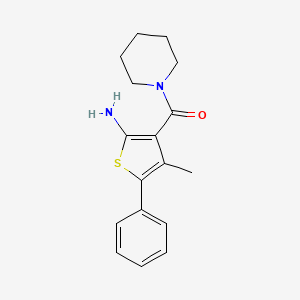

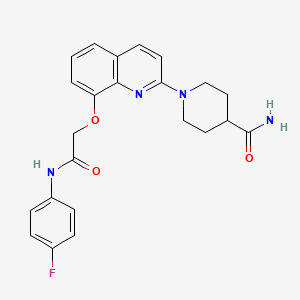

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactivity of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole derivatives has been explored in various chemical synthesis contexts. For instance, the nucleophilic substitution in quaternary salts of N,N'-linked biazoles and related systems provides insights into the reactivity of such compounds, where nucleophilic attack can readily occur at an azolyl carbon atom, leading to the formation of substituted benzimidazoles and other heterocyclic compounds under certain conditions (Castellanos et al., 1985). This demonstrates the utility of 1,2,3-triazole derivatives in complex organic synthesis and heterocyclic chemistry.

Catalysis

1,2,3-Triazoles, including derivatives such as 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole, have been utilized in catalysis. The Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes into pyrroles represents a novel approach to synthesizing 1,2,4-trisubstituted pyrroles, highlighting the role of triazoles in facilitating catalytic transformations for the synthesis of valuable heterocyclic compounds (Chattopadhyay & Gevorgyan, 2011).

Antibacterial Activity

Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which share a structural motif with 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole, has shown that such compounds possess antibacterial activity against a range of Gram-negative and Gram-positive organisms. This suggests potential applications of triazole derivatives in developing new antibacterial agents (Genin et al., 2000).

Photoluminescence

The assembly of photoluminescent clusters using 1,2,3-triazole-based ligands demonstrates the application of these compounds in materials science, particularly in the development of luminescent materials. This includes the design and synthesis of complexes with specific photophysical properties, useful in lighting, sensing, and imaging applications (Bai et al., 2015).

properties

IUPAC Name |

(1-methyltriazol-4-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-6-7(9-10-11)8(13)12-4-2-3-5-12/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDWVLAUISAQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)

![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)

![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)

![N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2371067.png)